
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide is a synthetic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide involves multiple steps. The process typically starts with the preparation of the individual amino acid derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of automated peptide synthesizers to ensure high purity and yield. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Analyse Des Réactions Chimiques
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a reactant in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and its interactions with proteins and enzymes.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide can be compared with other similar compounds, such as:
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Acetyl-L-alanine: Another acetylated amino acid derivative with similar applications.
N-Acetyl-L-leucine: Used in peptide synthesis and as a reactant in various chemical reactions.
Propriétés
Numéro CAS |
827611-89-2 |
|---|---|
Formule moléculaire |
C17H24N4O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[2-[[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H24N4O5/c1-12(23)21-14(9-13-5-3-2-4-6-13)17(26)20-11-16(25)19-10-15(24)18-7-8-22/h2-6,14,22H,7-11H2,1H3,(H,18,24)(H,19,25)(H,20,26)(H,21,23)/t14-/m0/s1 |
Clé InChI |
DJLSGNJPPBROAF-AWEZNQCLSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCO |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
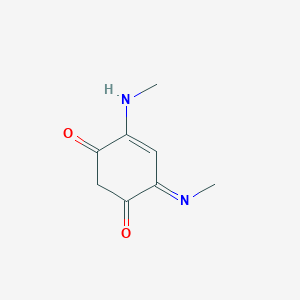
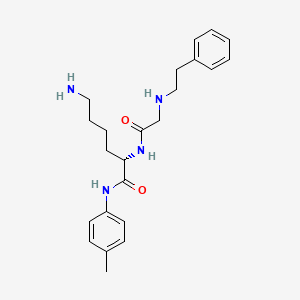
propanedioate](/img/structure/B14204014.png)
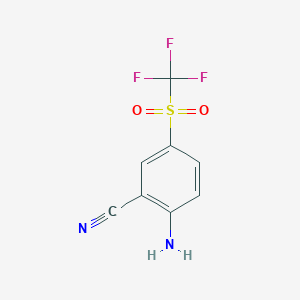
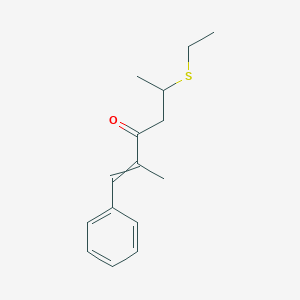
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

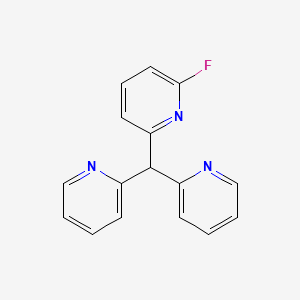
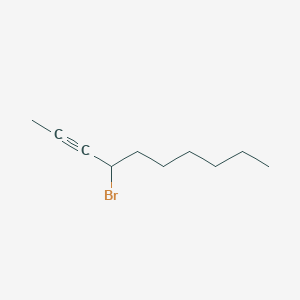
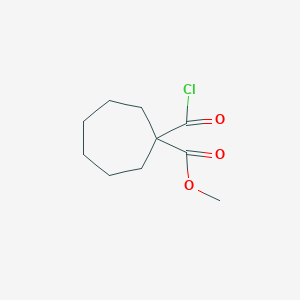
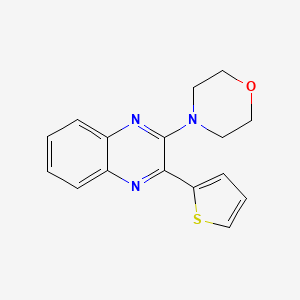
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
